molecular formula C13H17NO4 B14829567 6-Tert-butoxy-4-cyclopropoxypicolinic acid

6-Tert-butoxy-4-cyclopropoxypicolinic acid

Katalognummer: B14829567
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: FWAYVLZZPFVZKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Tert-butoxy-4-cyclopropoxypicolinic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol It is known for its unique structure, which includes a tert-butoxy group and a cyclopropoxy group attached to a picolinic acid core

Vorbereitungsmethoden

The synthesis of 6-Tert-butoxy-4-cyclopropoxypicolinic acid typically involves multiple steps, including the protection of functional groups and the formation of key intermediates. One common method involves the use of tert-butyloxycarbonyl (BOC) protecting groups to protect amines during the synthesis . The preparation may also involve Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . Industrial production methods would likely involve optimizing these synthetic routes for scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

6-Tert-butoxy-4-cyclopropoxypicolinic acid can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

6-Tert-butoxy-4-cyclopropoxypicolinic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Tert-butoxy-4-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. For example, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding and inhibit the activity of these proteins, which are involved in various cellular processes, including viral replication and immune responses.

Vergleich Mit ähnlichen Verbindungen

6-Tert-butoxy-4-cyclopropoxypicolinic acid can be compared to other picolinic acid derivatives, such as:

Eigenschaften

Molekularformel

C13H17NO4

Molekulargewicht

251.28 g/mol

IUPAC-Name

4-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-11-7-9(17-8-4-5-8)6-10(14-11)12(15)16/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI-Schlüssel

FWAYVLZZPFVZKJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CC(=CC(=N1)C(=O)O)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.